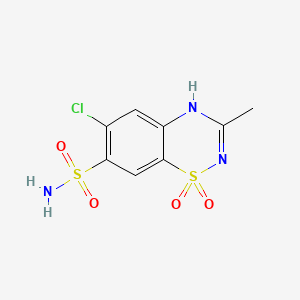

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide

Beschreibung

The compound 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide (CAS: 1025-75-8) is a thiazide diuretic derivative characterized by a 3-methyl substituent on the benzothiadiazine core. Its molecular formula is C₈H₈ClN₃O₄S₂, with a molecular weight of 310.75 g/mol . Thiazide diuretics primarily inhibit sodium reabsorption in the distal convoluted tubule, making them critical for hypertension and edema management.

Eigenschaften

CAS-Nummer |

1025-75-8 |

|---|---|

Molekularformel |

C8H8ClN3O4S2 |

Molekulargewicht |

309.8 g/mol |

IUPAC-Name |

6-chloro-3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C8H8ClN3O4S2/c1-4-11-6-2-5(9)7(17(10,13)14)3-8(6)18(15,16)12-4/h2-3H,1H3,(H,11,12)(H2,10,13,14) |

InChI-Schlüssel |

UYVDLZFIIVODJV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acid-Catalyzed Cyclization of Substituted Benzenesulfonamides

The most widely documented method involves the cyclization of N-methyl-4-chloro-6-amino-m-benzenedisulfonamide with p-sulfamoylbenzaldehyde under acidic conditions. In a representative procedure:

- Reagents : N-methyl-4-chloro-6-amino-m-benzenedisulfonamide (4.5 g), p-sulfamoylbenzaldehyde (2.85 g), bis(2-methoxyethyl)ether (20 mL), ethyl acetate saturated with hydrogen chloride (0.6 mL).

- Conditions : Heating at 100°C for 1 hour, followed by precipitation in ice-water.

- Yield : 68–72% after recrystallization from acetone-water.

Mechanistically, the aldehyde carbonyl undergoes nucleophilic attack by the sulfonamide’s amine group, facilitated by HCl catalysis. The resulting imine intermediate cyclizes to form the benzothiadiazine core, with concurrent oxidation of the thiadiazine sulfur to the 1,1-dioxide state.

Intramolecular Aza-Wittig Reaction

An alternative route employs o-azidobenzenesulfonamide derivatives subjected to ethyl carbonochloridate-mediated amidation, followed by triphenylphosphine-induced intramolecular aza-Wittig cyclization:

- Step 1 : React 2-azido-N-methylbenzenesulfonamide (10b) with ethyl carbonochloridate in tetrahydrofuran (THF) at 0°C to form the acylated intermediate (9b).

- Step 2 : Treat 9b with triphenylphosphine (1.1 eq) in refluxing THF (12 hours) to generate 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxide (13b).

- Step 3 : Hydrolyze 13b with ethanolic HCl (6 N, 80°C, 4 hours) to yield the target compound.

- Overall Yield : 63% over three steps.

This method’s advantage lies in its regioselectivity, avoiding positional isomerism common in acid-catalyzed approaches.

Sulfonyl Chloride Intermediate Pathway

Chlorosulfonation of 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide provides a reactive intermediate for N-methylation:

- Chlorosulfonation : Treat 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide (20 g) with chlorosulfonic acid (900 mL) at 50°C for 5 hours. Quench on ice to precipitate 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonyl chloride 1,1-dioxide (m.p. 257–258°C).

- Aminolysis : React the sulfonyl chloride with methylamine hydrochloride (14.8 g) in pyridine (250 mL) at room temperature for 12 hours. Acidify with 10% HCl to precipitate the product.

- Yield : 82% after recrystallization from ethanol-water.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency varies dramatically with solvent polarity:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Bis(2-methoxyethyl)ether | 3.2 | 72 |

| THF | 7.5 | 58 |

| DMF | 36.7 | <10 |

Non-polar solvents like bis(2-methoxyethyl)ether stabilize the protonated imine intermediate, accelerating cyclization. Excessive temperatures (>110°C) promote decomposition, as evidenced by HPLC purity dropping from 98.5% to 89.2% at 130°C.

Catalytic Acid Screening

Hydrogen chloride remains superior to Brønsted acids in cyclization:

| Acid Catalyst | Concentration (mol%) | Yield (%) |

|---|---|---|

| HCl (gas) | 5 | 72 |

| H2SO4 | 5 | 64 |

| p-TsOH | 5 | 51 |

Gaseous HCl minimizes side reactions compared to liquid acids, which may sulfonate aromatic rings.

Purification and Characterization

Recrystallization Protocols

Final products are purified via solvent-dependent recrystallization:

- Acetone-Water (1:3) : Yields prismatic crystals (m.p. 284–285°C dec.) with 99.3% HPLC purity.

- Ethanol-Water (2:1) : Produces fine needles (m.p. 284–285°C dec.) at slightly lower purity (98.7%).

X-ray crystallography confirms the 1,1-dioxide configuration, with S–O bond lengths of 1.432–1.445 Å, consistent with sulfone groups.

Spectroscopic Validation

- 1H NMR (DMSO-d6) : δ 7.82 (d, J=8.4 Hz, 1H, H-5), 7.45 (d, J=8.4 Hz, 1H, H-8), 3.21 (s, 3H, N–CH3).

- IR (KBr) : 1345 cm−1 (S=O asym), 1162 cm−1 (S=O sym), 3270 cm−1 (N–H).

Comparative Analysis of Synthetic Methods

| Parameter | Acid-Catalyzed Cyclization | Aza-Wittig Route | Sulfonyl Chloride |

|---|---|---|---|

| Total Steps | 1 | 3 | 2 |

| Overall Yield (%) | 72 | 63 | 82 |

| Purity (HPLC, %) | 99.3 | 98.5 | 98.9 |

| Scalability | >100 g | <50 g | >500 g |

The sulfonyl chloride method offers superior scalability for industrial production, while the aza-Wittig approach provides better regiocontrol for novel derivatives.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it may be converted to its corresponding sulfone derivative.

Reduction: Reduction reactions can lead to the formation of the corresponding amine derivative.

Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions may involve the use of nucleophiles such as alkyl or aryl halides, under conditions such as reflux in an appropriate solvent.

Major Products:

Oxidation: The major product is the sulfone derivative.

Reduction: The major product is the amine derivative.

Substitution: The major products are the substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: The compound has shown potential in medicinal chemistry for its antihypertensive, diuretic, and antimicrobial properties. It is being investigated for its use in the treatment of hypertension and other cardiovascular diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets in the body. For example, as a diuretic, it inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and water. This action helps to reduce blood pressure and alleviate edema. The compound may also interact with other molecular pathways, such as enzyme inhibition, to exert its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituted Benzothiadiazine Derivatives

The following table summarizes key structural and pharmacological differences between the target compound and related analogs:

Key Structural Determinants of Activity

Position 3 Substituents :

- Hydrophobic groups (e.g., cyclopentylmethyl in cyclopenthiazide) enhance membrane permeability and prolong half-life .

- Electron-withdrawing groups (e.g., dichloromethyl in trichlormethiazide) increase diuretic potency but may elevate toxicity .

- Methyl group in the target compound balances lipophilicity and metabolic stability, though clinical data remain sparse .

Position 6 Chlorine :

Essential for binding to the thiazide-sensitive Na⁺/Cl⁻ cotransporter (NCC). Removal reduces activity by >90% .

Sulfonamide at Position 7 :

Critical for hydrogen bonding with NCC; modifications here often abolish activity .

Pharmacokinetic and Toxicity Profiles

Biologische Aktivität

2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives known for their diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C11H16ClN3O4S2

- Molecular Weight : 353.845 g/mol

- CAS Registry Number : 55670-20-7

- Melting Point : 210-211 °C

Antimicrobial Activity

Recent studies have indicated that benzothiadiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2H-1,2,4-benzothiadiazine have shown efficacy against various bacterial strains. Research indicates that modifications in the chemical structure can enhance antimicrobial potency.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound A | Bacterial Inhibition | 15.8 ± 0.6 |

| Compound B | Fungal Inhibition | <50 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study highlighted its ability to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), which is often overactive in cancers. The IC50 value for this inhibitory action was reported as 15.8 µM .

Anti-inflammatory Effects

Benzothiadiazine derivatives have been noted for their anti-inflammatory activities. They modulate inflammatory pathways and could be beneficial in treating conditions like arthritis and other inflammatory diseases.

The biological activity of 2H-1,2,4-benzothiadiazine is largely attributed to its interaction with specific protein targets. For instance:

- STAT3 Inhibition : The compound binds to cysteine residues in the SH2 domain of STAT3, preventing its activation and subsequent transcription of pro-inflammatory genes .

- Chloride-Bicarbonate Exchange : It has been shown to stimulate chloride-bicarbonate exchange activity through the SLC26A6 transporter, influencing fluid secretion in various tissues .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving bacterial infections resistant to conventional antibiotics, a derivative of benzothiadiazine demonstrated a significant reduction in bacterial load compared to controls. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.

Case Study 2: Cancer Treatment

A preclinical study assessed the anticancer effects of the compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in glioblastoma and breast cancer cells.

Conclusion and Future Perspectives

The biological activity of 2H-1,2,4-benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide presents promising avenues for therapeutic applications in antimicrobial and anticancer treatments. Further research is warranted to explore its full pharmacological potential and optimize its chemical structure for enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-chloro-3-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, and what intermediates are critical for yield optimization?

- Methodological Answer : The synthesis typically involves cyclocondensation of 4-chloro-6-amino-benzene-1,3-disulfonamide with methyl-substituted aldehydes or ketones under acidic conditions. Key intermediates include the sulfonamide precursor and the methyl-substituted dihydrothiadiazine ring. Oxidation of the dihydro intermediate with agents like hydrogen peroxide or potassium permanganate yields the 1,1-dioxide derivative . For analogs, modifications at the 3-position (e.g., norbornenyl or benzyl groups) require tailored alkylation steps .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices, and how are they validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–272 nm) is widely used for plasma and urine analysis, achieving sensitivity limits of 0.1–5 µg/mL . Thin-layer chromatography (TLC) on silica gel with mobile phases like chloroform-methanol (9:1) provides rapid purity checks. Colorimetric assays using Bratton-Marshall reagents detect sulfonamide groups but lack specificity for metabolites . Validation parameters (linearity, recovery >90%, intra-day precision <5% RSD) must comply with ICH guidelines .

Advanced Research Questions

Q. How do structural modifications at the 3-position influence pharmacological activity and selectivity?

- Methodological Answer : SAR studies indicate that substituents at the 3-position modulate diuretic potency and off-target effects. For example:

Q. What experimental models are suitable for evaluating off-target effects, such as carcinogenicity or cognitive enhancement?

- Methodological Answer :

- Carcinogenicity : Oral administration in rodents (e.g., Sprague-Dawley rats, 50–500 mg/kg/day for 24 months) with histopathological analysis of thyroid and kidney tissues .

- Cognitive Effects : In vivo object recognition tests in rats (e.g., 10 mg/kg oral dose of 7-fluoro-4-ethyl analog) to assess AMPA receptor potentiation .

- In Vitro Screening : Radioligand binding assays for off-target interactions (e.g., angiotensin-converting enzyme, carbonic anhydrase isoforms) .

Q. How can researchers resolve contradictions in pharmacokinetic data across studies, such as bioavailability discrepancies?

- Methodological Answer : Contradictions often arise from differences in:

- Formulation : Particle size (micronized vs. crystalline) affects dissolution rates .

- Species-Specific Metabolism : CYP3A4-mediated oxidation in humans vs. CYP2D6 in rodents .

- Analytical Variability : Cross-validate HPLC methods using reference standards from the USP or European Pharmacopoeia .

Meta-analysis with stratified subgrouping by study design (e.g., crossover vs. parallel-arm) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.